molecular formula C11H18O2 B15176105 2-Cyclohexen-1-yl isovalerate CAS No. 41321-25-9

2-Cyclohexen-1-yl isovalerate

Cat. No.: B15176105
CAS No.: 41321-25-9
M. Wt: 182.26 g/mol
InChI Key: VTPOVJAZJFDVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-yl isovalerate is an ester derivative of isovaleric acid (3-methylbutanoic acid) and a cyclohexenyl alcohol. While direct studies on this compound are sparse in the provided evidence, its structural analogs (e.g., bornyl isovalerate, ethyl isovalerate) are well-documented in flavor chemistry, essential oils, and pharmaceutical applications. The cyclohexenyl moiety likely confers unique physicochemical properties, such as altered volatility and solubility, compared to linear or other cyclic esters. This compound may find applications in fragrances, food additives, or bioactive formulations, though further research is needed to confirm its specific roles .

Properties

CAS No.

41321-25-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

cyclohex-2-en-1-yl 3-methylbutanoate

InChI

InChI=1S/C11H18O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h4,6,9-10H,3,5,7-8H2,1-2H3

InChI Key

VTPOVJAZJFDVMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1CCCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-yl isovalerate can be synthesized through several methods. One common approach involves the esterification of 2-cyclohexen-1-ol with isovaleric acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of 2-cyclohexen-1-yl isovalerate often involves the catalytic oxidation of cyclohexene followed by esterification with isovaleric acid. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

2-Cyclohexen-1-yl isovalerate, an ester, undergoes hydrolysis under acidic or basic conditions to produce 2-cyclohexen-1-ol and isovaleric acid (or its conjugate base in basic conditions). This reaction is fundamental for esters, where the carbonyl group is cleaved to regenerate the carboxylic acid and alcohol.

Reaction TypeConditionsProducts
Acid-catalyzed hydrolysisH₃O⁺, heat2-Cyclohexen-1-ol + Isovaleric acid
Base-catalyzed hydrolysisOH⁻, heat2-Cyclohexen-1-ol + Isovalerate salt

The alcohol product, 2-cyclohexen-1-ol, is documented in multiple sources as a synthetic intermediate and natural product derivative .

Oxidation of the Cyclohexenyl Ring

The cyclohexenyl double bond in the compound can undergo oxidation, potentially forming epoxides or ketones. For example, cyclohexene derivatives oxidize to 2-cyclohexen-1-one and 2-cyclohexen-1-ol under photocatalytic oxygenation . While direct data for 2-Cyclohexen-1-yl isovalerate is limited, analogous systems suggest:

  • Epoxidation : Reaction with oxidizing agents (e.g., peracids) could form a cyclohexene oxide.

  • Ketone formation : Oxidation of the double bond may yield 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one (carvyl acetate analog) .

Electrophilic Substitution

The cyclohexenyl group may participate in electrophilic addition reactions. For instance, iodination using I₂/DMSO systems, as observed in similar cyclohexenyl esters, could introduce iodine across the double bond . This reaction mechanism aligns with general alkene chemistry.

Table 1: Hydrolysis Products and Conditions

ReactionCatalystMajor Products
AcidicH₃O⁺2-Cyclohexen-1-ol + Isovaleric acid
BasicOH⁻2-Cyclohexen-1-ol + Sodium isovalerate

Table 2: Oxidation Pathways

OxidantProductsReference
Photocatalytic O₂2-Cyclohexen-1-one, 2-cyclohexen-1-ol
CrO₃ (in acetic acid)Cyclohexanone, cyclohexanol

Scientific Research Applications

2-Cyclohexen-1-yl isovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-yl isovalerate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active cyclohexenol moiety, which can then interact with biological pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-cyclohexen-1-yl isovalerate with structurally or functionally related esters, based on available evidence:

Compound Molecular Formula CAS Number Source/Application Key Properties/Findings
2-Cyclohexen-1-yl isovalerate C₁₁H₁₈O₂ (inferred) Not reported Presumed synthetic/industrial use Limited direct data; inferred stability from cyclohexenyl group; potential flavor/fragrance applications
Ethyl isovalerate C₇H₁₄O₂ 108-64-5 Wine, food flavoring Contributes fruity/floral aroma; elevated in T. delbrueckii/S. cerevisiae sequential fermentations
Bornyl isovalerate C₁₅H₂₆O₂ 76-49-3 Valerian essential oils Sedative properties; component of valepotriates (iridoid-monoterpene esters) in traditional medicine
(E)-2-Hexen-1-yl isovalerate C₁₁H₂₀O₂ 68698-59-9 Synthetic flavoring agent Used in fragrances; linear α,β-unsaturated ester with green/fruity notes
β-Phenylethyl isovalerate C₁₃H₁₈O₂ Not reported Plant essential oils (e.g., Anthemis spp.) Antimicrobial, antifungal; correlated with caryophyllene in bioactive oils
Isoamyl acetate C₇H₁₄O₂ 123-92-2 Banana flavoring, yeast metabolites High volatility; model compound for ester synthesis in industrial microbiology

Key Structural and Functional Differences:

Cyclohexenyl vs. In contrast, (E)-2-hexen-1-yl isovalerate’s α,β-unsaturated structure increases reactivity, making it suitable for green/fruity fragrance formulations .

Biological Activity :

  • Bornyl isovalerate is linked to sedative effects in valerian extracts, whereas β-phenylethyl isovalerate exhibits antimicrobial properties, highlighting the role of the alcohol moiety in determining bioactivity .
  • Free isovaleric acid (released upon ester hydrolysis) is associated with pro-inflammatory cytokines and increased intracerebral hemorrhage (ICH) risk, suggesting esterified forms may mitigate direct metabolic risks .

Industrial Applications: Ethyl and isoamyl isovalerates are preferred in food and beverage industries due to high volatility and strong aroma profiles . Cyclohexenyl derivatives may be more suited for non-volatile applications, such as polymer plasticizers or sustained-release drug formulations, though this requires validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.